beta-Estradiol;E2;17beta-Estradiol;17beta-Oestradiol
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Overview
Description
Estradiol is a naturally occurring steroid hormone and the most potent form of estrogen in the human body. It plays a crucial role in the regulation of the menstrual cycle and the development of secondary sexual characteristics in females. Estradiol is also involved in various physiological processes, including bone density maintenance, cardiovascular health, and brain function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Estradiol can be synthesized through several chemical routes. One common method involves the reduction of estrone, another estrogenic hormone, using sodium borohydride in methanol. This reaction yields estradiol with high purity. Another synthetic route involves the use of Grignard reagents to form the estradiol structure from simpler precursors .
Industrial Production Methods: In industrial settings, estradiol is often produced through microbial fermentation processes. Specific strains of microorganisms are genetically engineered to convert plant sterols into estradiol. This method is preferred due to its efficiency and cost-effectiveness. The fermentation process is followed by purification steps, including crystallization and chromatography, to obtain high-purity estradiol .
Chemical Reactions Analysis
Types of Reactions: Estradiol undergoes various chemical reactions, including:
Oxidation: Estradiol can be oxidized to estrone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Estrone can be reduced back to estradiol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides.
Major Products:
Oxidation: Estrone.
Reduction: Estradiol.
Substitution: Estradiol esters (e.g., estradiol valerate, estradiol cypionate).
Scientific Research Applications
Estradiol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and hormone synthesis.
Biology: Investigated for its role in cellular processes, including cell proliferation and differentiation.
Medicine: Utilized in hormone replacement therapy for menopausal symptoms, treatment of hypoestrogenism, and certain cancers.
Industry: Employed in the production of contraceptives and hormone therapy products
Mechanism of Action
Estradiol exerts its effects by binding to estrogen receptors, primarily estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). These receptors are located in various tissues, including the reproductive organs, bones, and brain. Upon binding, estradiol-receptor complexes translocate to the cell nucleus, where they modulate gene expression by interacting with specific DNA sequences. This regulation of gene expression leads to the physiological effects associated with estradiol, such as the regulation of the menstrual cycle and maintenance of bone density .
Comparison with Similar Compounds
Estradiol is one of several estrogenic compounds, each with unique properties:
Estrone (E1): Less potent than estradiol, primarily converted to estradiol in the body.
Estriol (E3): The weakest estrogen, predominantly produced during pregnancy.
Ethinylestradiol: A synthetic estrogen with higher bioavailability, commonly used in oral contraceptives
Estradiol is unique due to its high potency and significant role in regulating various physiological processes. Its ability to bind to both ERα and ERβ receptors allows it to exert a wide range of effects, making it a critical hormone in both health and disease .
Properties
Molecular Formula |
C25H36O3 |
---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
[(13S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate |
InChI |
InChI=1S/C25H36O3/c1-3-4-5-6-7-24(27)28-23-13-12-22-21-10-8-17-16-18(26)9-11-19(17)20(21)14-15-25(22,23)2/h9,11,16,20-23,26H,3-8,10,12-15H2,1-2H3/t20?,21?,22?,23?,25-/m0/s1 |
InChI Key |
RFWTZQAOOLFXAY-RRKYFUOXSA-N |
Isomeric SMILES |
CCCCCCC(=O)OC1CCC2[C@@]1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Origin of Product |
United States |
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